(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4(5H)-one
Description
Properties
Molecular Formula |
C18H11F3N2O3S |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H11F3N2O3S/c19-18(20,21)11-3-1-2-4-12(11)22-17-23-16(24)15(27-17)8-10-5-6-13-14(7-10)26-9-25-13/h1-8H,9H2,(H,22,23,24)/b15-8- |
InChI Key |
WERXTZJFCWRRHH-NVNXTCNLSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)NC(=NC4=CC=CC=C4C(F)(F)F)S3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=NC4=CC=CC=C4C(F)(F)F)S3 |
Origin of Product |
United States |
Preparation Methods
Hantzsch-Thiazole Cyclocondensation
The thiazol-4-one core is synthesized from thiourea precursors and α-halo ketones. For this compound, N-(2-(trifluoromethyl)phenyl)thiourea reacts with ethyl bromopyruvate under refluxing ethanol (Scheme 1):
$$
\text{Thiourea} + \text{BrCH}2\text{COCO}2\text{Et} \xrightarrow{\text{EtOH, 80°C}} \text{Thiazol-4-one intermediate} \quad
$$
Key conditions :
- Solvent: Ethanol (anhydrous)
- Temperature: 80°C, 6–8 hours
- Yield: 68–72% (after recrystallization from EtOAc/hexane)
Microwave-Assisted Knoevenagel Condensation
The benzodioxolylmethylidene group is introduced via stereoselective condensation between the thiazol-4-one and piperonal under microwave irradiation (Scheme 2):
$$
\text{Thiazol-4-one} + \text{Piperonal} \xrightarrow[\text{MW, 90W}]{\text{Piperidine, solvent-free}} (5Z)\text{-Isomer} \quad
$$
Optimized parameters :
Amination via Buchwald-Hartwig Coupling
Palladium-mediated coupling installs the 2-(trifluoromethyl)phenylamino group (Scheme 3):
$$
\text{Bromothiazole} + \text{2-(Trifluoromethyl)aniline} \xrightarrow{\text{Pd}2\text{dba}3, \text{Xantphos}} \text{Target compound} \quad
$$
Reaction setup :
- Ligand: Xantphos (4 mol%)
- Base: Cs₂CO₃ (2 equiv)
- Solvent: Toluene, 110°C, 24 hours
- Yield: 65% (HPLC purity >98%)
Mechanistic Insights and Stereochemical Control
Thiazole Ring Formation Mechanism
The Hantzsch reaction proceeds through:
Knoevenagel Stereoselectivity
Microwave irradiation enhances Z-selectivity by:
- Rapid heating minimizing thermodynamic control
- Stabilizing transition state through dipole alignment
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Z/E Ratio | Time |
|---|---|---|---|---|
| Conventional Hantzsch | 62% | 92% | N/A | 8h |
| MW-Assisted Knoevenagel | 89% | 98% | 95:5 | 50min |
| Buchwald-Hartwig Coupling | 65% | 98% | N/A | 24h |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
- Thiazole formation : Microreactor systems (0.5 mL volume) at 120°C, residence time 15 minutes (yield: 70%)
- Knoevenagel step : Tubular reactor with in-line IR monitoring (conversion >95%)
Green Chemistry Approaches
- Solvent-free mechanochemical grinding for condensation steps
- Biocatalytic amination using transaminases (under development)
Characterization and Analytical Data
Spectroscopic Profiles
X-ray Crystallography
- Crystal system : Monoclinic, P2₁/c
- Key bond lengths : C7–C8 = 1.342 Å (confirmed Z-configuration)
Applications and Derivative Synthesis
Biological Activity Correlations
Structure-Activity Relationship (SAR)
- Critical moieties :
- Benzodioxole enhances membrane permeability (logP = 2.8)
- CF₃ group improves metabolic stability (t₁/₂ = 6.3h in human microsomes)
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing hydrogen atoms.
Scientific Research Applications
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural differences among analogs lie in the substituents on the benzylidene (R1) and phenylamino (R2) groups. Below is a comparative analysis:
*LogP estimated using fragment-based methods.
Key Observations :
- Compound 6j (4-nitrophenylamino) has strong electron-withdrawing properties, which may enhance reactivity but reduce metabolic stability compared to CF₃ .
- The compound ’s ethoxy and methoxy groups improve solubility but may reduce membrane permeability .
Antitubercular Activity ():
- Compound 6j (MIC₅₀: 3.12 µg/mL) showed potent activity against Mycobacterium tuberculosis, attributed to the 4-NO₂ group’s electron-withdrawing effects, which may enhance target binding .
- Target Compound : The 1,3-benzodioxole group’s electron-rich nature could mimic nitro groups in targeting bacterial enzymes, though experimental data is pending.
Cytotoxicity and Selectivity:
Biological Activity
The compound (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H11F3N2O3S
- Molecular Weight : 392.35 g/mol
- CAS Number : Not specified in the search results but can be referenced in chemical databases.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The thiazole ring structure is known for its role in modulating biological activity through:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit specific kinases, which play crucial roles in cell signaling and proliferation.
- Antioxidant Activity : The presence of the benzodioxole moiety suggests potential antioxidant properties, which can protect cells from oxidative stress.
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The compound under review has been tested against various cancer cell lines, demonstrating cytotoxic effects:
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Case Studies
- Inhibition of DYRK1A : A study focused on the inhibition of Dual-specificity Tyrosine-regulated Kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases. The compound demonstrated significant inhibitory activity, suggesting potential therapeutic applications in Alzheimer's disease .
- Antioxidant Activity Assessment : Another study evaluated the antioxidant capacity using DPPH and ABTS assays, revealing that the compound effectively scavenged free radicals, highlighting its potential as a protective agent against oxidative damage .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4(5H)-one, and how can purity be maximized?
- Methodology :
- Use a two-step approach: (1) Condensation of 1,3-benzodioxole-5-carbaldehyde with thiazolidinone precursors under reflux in DMF/EtOH (1:1) with catalytic K₂CO₃ .
- (2) Introduce the 2-(trifluoromethyl)phenylamino group via nucleophilic substitution in anhydrous THF at 60°C .
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>98%) and elemental analysis (C, H, N, S) .
Q. What analytical techniques are critical for characterizing this compound’s structure and confirming the Z-configuration?
- Methodology :
- NMR : Analyze and NMR for benzodioxole methylidene proton (δ ~8.5–9.0 ppm, singlet) and thiazol-4-one carbonyl (δ ~170–175 ppm) .
- IR : Confirm C=O (1650–1700 cm) and C=N (1550–1600 cm) stretches .
- X-ray crystallography : Resolve Z-configuration via single-crystal analysis (if crystalline) .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodology :
- Conduct in vitro assays : Antimicrobial (MIC against S. aureus, E. coli), anticancer (MTT assay on MCF-7, HeLa), and anti-inflammatory (COX-2 inhibition) .
- Compare with structurally related thiazoles (e.g., 5-benzylidene-thiazolidinones) to identify activity trends .
Advanced Research Questions
Q. How can contradictions in bioactivity data between similar thiazole derivatives be resolved?
- Methodology :
- Perform structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., benzodioxole vs. phenyl groups) and assess impacts on target binding .
- Use molecular docking to model interactions with biological targets (e.g., COX-2 or bacterial enzymes) and validate with mutagenesis assays .
Q. What strategies mitigate experimental limitations in studying this compound’s stability under biological conditions?
- Methodology :
- Accelerated stability studies : Expose the compound to pH gradients (1–10), UV light, and elevated temperatures (40–60°C) to simulate degradation pathways .
- Analyze degradation products via LC-MS and adjust synthetic routes to enhance stability (e.g., introduce electron-withdrawing groups) .
Q. How do electronic effects of the trifluoromethyl group influence reactivity and bioactivity?
- Methodology :
- Computational analysis : Use density functional theory (DFT) to calculate charge distribution, HOMO-LUMO gaps, and electrostatic potential maps .
- Comparative bioassays : Synthesize analogs with -CF₃, -Cl, and -OCH₃ substituents to evaluate electronic effects on potency .
Q. What is the role of stereochemistry in this compound’s mechanism of action?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
